HS-438
Description
HS-438 is a novel BCR-ABL tyrosine kinase inhibitor (TKI) developed to address resistance in chronic myeloid leukemia (CML), particularly against the T315I mutation, which confers resistance to first- and second-generation TKIs like imatinib and nilotinib . Preclinical studies demonstrate that this compound inhibits both wild-type BCR-ABL (IC₅₀ = 12 nM) and the T315I mutant (IC₅₀ = 18 nM) by competitively binding to the ATP-binding site of the kinase domain . In BaF3/T315I xenograft models, this compound reduced tumor volume by 75% compared to imatinib (35% reduction) and induced G0/G1 cell cycle arrest and apoptosis via caspase-3 activation . This compound entered clinical trials in 2014, showing preliminary activity in CML patients with multi-TKI resistance .
Properties
CAS No. |
1430720-10-7 |
|---|---|
Molecular Formula |
C17H17N3O3S |
Molecular Weight |
343.401 |
IUPAC Name |
N-(2-Hydroxyethyl)-N'-[6-(2-methoxyphenyl)-2-benzothiazolyl]-urea |
InChI |
InChI=1S/C17H17N3O3S/c1-23-14-5-3-2-4-12(14)11-6-7-13-15(10-11)24-17(19-13)20-16(22)18-8-9-21/h2-7,10,21H,8-9H2,1H3,(H2,18,19,20,22) |
InChI Key |
LAAHHHDILCOULN-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC2=CC=C(C3=CC=CC=C3OC)C=C2S1)NCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HS438; HS 438; HS-438 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of HS-438 and Other BCR-ABL Inhibitors
Key Findings
Efficacy Against T315I Mutation: this compound and ponatinib directly inhibit T315I, but this compound has a lower IC₅₀ for T315I (18 nM) compared to ponatinib (35 nM) . In contrast, omacetaxine acts via non-kinase mechanisms (e.g., inhibiting protein synthesis), making it less potent but useful in multi-resistant cases .
Omacetaxine causes dose-dependent cytopenias, requiring frequent monitoring .
Mechanistic Differences :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
